molecular formula C15H22N2O2 B8113327 4A-((Pyridin-2-Ylmethoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine

4A-((Pyridin-2-Ylmethoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine

Cat. No.: B8113327
M. Wt: 262.35 g/mol
InChI Key: YDBHIZUJFQLFHF-UHFFFAOYSA-N
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Description

4A-((Pyridin-2-Ylmethoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine is a complex organic compound that features a pyridine ring, a pyrano ring, and an octahydro-pyridine ring. This compound is of interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4A-((Pyridin-2-Ylmethoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine typically involves multi-step organic reactions. One common method involves the reaction of pyridine derivatives with octahydro-pyrano compounds under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the proper formation of the compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4A-((Pyridin-2-Ylmethoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens and nucleophiles are used under various conditions to achieve substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-N-oxide derivatives, while reduction may produce fully saturated pyrano-pyridine compounds.

Scientific Research Applications

4A-((Pyridin-2-Ylmethoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4A-((Pyridin-2-Ylmethoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in cellular signaling and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

    Pyrano[3,2-c]quinolones: These compounds share a similar pyrano structure and exhibit various biological activities.

    Furo[3,2-c]quinolones: These derivatives also have a fused ring system and are known for their pharmacological properties.

Uniqueness

4A-((Pyridin-2-Ylmethoxy)Methyl)Octahydro-2H-Pyrano[3,2-C]Pyridine is unique due to its specific combination of pyridine, pyrano, and octahydro-pyridine rings. This unique structure contributes to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

4a-(pyridin-2-ylmethoxymethyl)-2,3,4,5,6,7,8,8a-octahydropyrano[3,2-c]pyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2/c1-2-7-17-13(4-1)10-18-12-15-6-3-9-19-14(15)5-8-16-11-15/h1-2,4,7,14,16H,3,5-6,8-12H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDBHIZUJFQLFHF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CNCCC2OC1)COCC3=CC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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